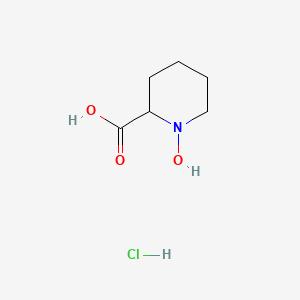
1-Hydroxypiperidine-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypiperidine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of piperidine-2-carboxylic acid. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydroxylation reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of piperidine-2-carboxylic acid ketone or aldehyde derivatives.
Reduction: Formation of piperidine-2-carboxylic acid alcohol or aldehyde derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Hydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
1-Hydroxy-2-pyrrolidinecarboxylic acid: Similar structure but with a five-membered ring, leading to different chemical and biological properties.
2-Hydroxypiperidine-3-carboxylic acid: Hydroxyl group at a different position, affecting its reactivity and interactions.
Uniqueness: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the piperidine ring. This configuration allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-hydroxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);1H |
InChI Key |
KKXQWCWONCEHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



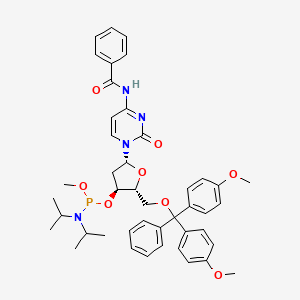
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
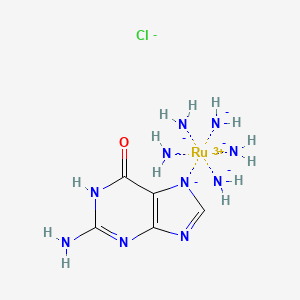
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

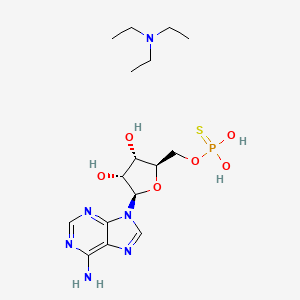

![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
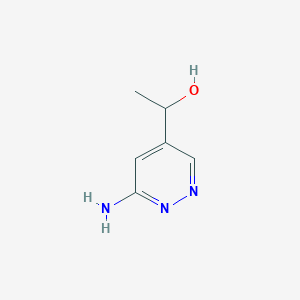
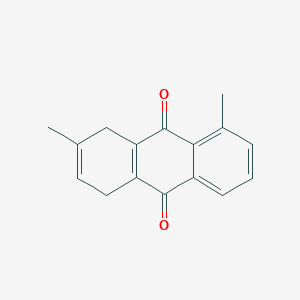
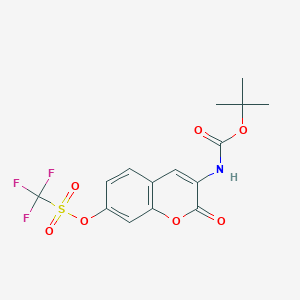
![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
